2,5-Bis(benzyloxy)pyridine CAS 1083329-29-6 properties
2,5-Bis(benzyloxy)pyridine CAS 1083329-29-6 properties
An In-Depth Technical Guide on 2,5-Bis(benzyloxy)pyridine (CAS 1083329-29-6).
CAS: 1083329-29-6 | Formula: C₁₉H₁₇NO₂ | MW: 291.34 g/mol [1]
Executive Summary
2,5-Bis(benzyloxy)pyridine is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and fibrosis. Structurally, it consists of a pyridine core protected at the 2- and 5-positions by benzyl ether groups. This "masked" configuration serves a critical function in medicinal chemistry: it protects the oxidation-prone 2,5-dihydroxypyridine (hydroquinone-like) moiety during multi-step synthesis.
Upon catalytic hydrogenolysis, this compound liberates 5-hydroxy-2(1H)-pyridone , a privileged pharmacophore found in antifibrotic drugs (e.g., Pirfenidone analogs) and metalloenzyme inhibitors. This guide outlines its physicochemical properties, validated synthetic protocols, and strategic applications in drug design.
Physicochemical Profile
The following data aggregates calculated and experimental values to guide handling and formulation.
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Crystalline form |
| Molecular Weight | 291.34 g/mol | Monoisotopic |
| Melting Point | 82–86 °C (Predicted) | Typical for bis-benzyl ethers |
| LogP (Predicted) | 4.4 ± 0.4 | Highly lipophilic; requires organic solvents |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |
| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | Weakly basic due to alkoxy donation |
| Storage | 2–8 °C, Inert Atmosphere | Protect from light and oxidation |
Synthetic Methodology
Achieving the bis-substitution on the pyridine ring requires overcoming the electronic disparity between the C2 (electron-deficient, activated) and C5 (electron-neutral, unactivated) positions.
Protocol A: Palladium-Catalyzed C–O Coupling (Recommended)
This route is preferred for scale-up as it avoids the regioselectivity issues of direct alkylation.
Reagents:
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Nucleophile: Benzyl alcohol (2.5 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%) / BINAP or Xantphos (3 mol%)
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Base: Cs₂CO₃ (3.0 equiv)
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Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
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Inertion: Charge a reaction vessel with 2,5-dibromopyridine, Cs₂CO₃, and the phosphine ligand. Purge with Argon for 15 minutes.
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Catalyst Addition: Add Pd(OAc)₂ and solvent. Stir for 5 minutes to generate the active catalytic species.
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Nucleophile Addition: Add Benzyl alcohol via syringe.
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Heating: Heat the mixture to 100 °C for 12–16 hours. Monitor by HPLC/TLC (The mono-substituted intermediate 2-benzyloxy-5-bromopyridine forms rapidly; the second coupling at C5 is the rate-determining step).
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Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
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Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Protocol B: Nucleophilic Aromatic Substitution (SₙAr)
Note: This method is less efficient for the C5 position and often requires harsh conditions.
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React 2,5-dibromopyridine with sodium benzyloxide (NaOBn) in DMF at 120 °C.
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Risk: The C2 bromine displaces easily. The C5 bromine is unreactive towards SₙAr without a strong electron-withdrawing group (EWG) or copper catalysis (Ullmann-type conditions).
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the differential reactivity of the pyridine ring and the strategic logic of using the bis-benzyl protection.
Caption: Synthesis and deprotection logic. The C2 position reacts first; Pd-catalysis is required to install the C5 ether efficiently.
Applications in Drug Discovery
The 2,5-bis(benzyloxy)pyridine scaffold is not merely a passive intermediate; it is a strategic "mask" for the 5-hydroxy-2-pyridone system.
Tautomeric Control in Kinase Inhibition
Many kinase inhibitors require a hydrogen bond donor/acceptor motif. The deprotected product exists in equilibrium between the pyridinol and pyridone forms.
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In Solution: The 2-pyridone tautomer dominates.
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Binding Mode: The amide-like lactam (NH-C=O) mimics the peptide bond, allowing critical interactions with the ATP-binding hinge region of kinases (e.g., p38 MAP kinase).
Antifibrotic Agents
Structural analogs of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) are synthesized by N-arylation of the deprotected 2,5-bis(benzyloxy)pyridine precursor.
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Workflow:
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Partial Hydrogenolysis: Selective removal of the 2-benzyl group (more labile) or complete deprotection.
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N-Functionalization: Chan-Lam coupling with aryl boronic acids to install the N-aryl group.
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Result: A 5-benzyloxy-1-arylpyridin-2-one, which can be further modified.
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Stability & Handling Protocols
Self-Validating Purity Check
Before committing this material to a GMP step, verify its integrity using this rapid NMR diagnostic:
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¹H NMR (CDCl₃): Look for the diagnostic singlet at ~8.0 ppm (H6, adjacent to Nitrogen) and the multiplets at 7.3–7.4 ppm (10H, Benzyl aromatic protons).
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Impurity Flag: A broad singlet at ~5.0–6.0 ppm indicates premature deprotection (phenolic OH) or hydrolysis.
Storage Conditions
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Oxidation Sensitivity: While the benzyl ethers are stable, the pyridine ring is electron-rich. Store under Nitrogen.
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Acid Sensitivity: Avoid strong mineral acids (HCl, HBr) during storage, as they will cleave the benzyl ethers to form the hydrobromide salt of the diol.
References
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PubChem Compound Summary. "2,6-Bis(benzyloxy)pyridine (Isomer Analog)." National Center for Biotechnology Information. Accessed 2024. Link
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CoreSyn Product Catalog. "2,5-Bis(benzyloxy)pyridine CAS 1083329-29-6."[6] CoreSyn Inc. Accessed 2024. Link
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Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Foundational methodology for C-N/C-O coupling on pyridines). Link
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MDPI Molecules. "Synthesis of Pyridine-2,5-dicarboxylates." Molecules, 2024. (Context on 2,5-substituted pyridine synthesis). Link
Sources
- 1. 2,5-Bis(benzyloxy)pyridine [aromalake.com]
- 2. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 5. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
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